molecular formula C12H11N3 B1623271 5,6-Dihydro-benzo[H]cinnolin-3-ylamine CAS No. 627529-41-3

5,6-Dihydro-benzo[H]cinnolin-3-ylamine

Cat. No. B1623271
CAS RN: 627529-41-3
M. Wt: 197.24 g/mol
InChI Key: QKVREUJWFZJEJK-UHFFFAOYSA-N
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Description

5,6-Dihydro-benzo[H]cinnolin-3-ylamine is a small molecule . It belongs to the class of organic compounds known as naphthalenes, which are compounds containing a naphthalene moiety, consisting of two fused benzene rings . Its molecular formula is C12H11N3 .


Molecular Structure Analysis

The molecular structure of 5,6-Dihydro-benzo[H]cinnolin-3-ylamine consists of a naphthalene moiety (two fused benzene rings) with an amine group attached . The average molecular weight is 197.236 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5,6-Dihydro-benzo[H]cinnolin-3-ylamine include its molecular formula (C12H11N3), average mass (197.236 Da), and monoisotopic mass (197.095291 Da) .

properties

IUPAC Name

5,6-dihydrobenzo[h]cinnolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c13-11-7-9-6-5-8-3-1-2-4-10(8)12(9)15-14-11/h1-4,7H,5-6H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVREUJWFZJEJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C3=CC=CC=C31)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415334
Record name 5,6-DIHYDRO-BENZO[H]CINNOLIN-3-YLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dihydro-benzo[H]cinnolin-3-ylamine

CAS RN

627529-41-3
Record name 5,6-DIHYDRO-BENZO[H]CINNOLIN-3-YLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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